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Compound of Interest

Compound Name: 3-Methoxybutan-1-ol

Cat. No.: B165606 Get Quote

Eine detaillierte Anleitung zur Überprüfung der Struktur von 3-Methoxybutan-1-ol mittels 13C-

NMR-Spektroskopie

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anleitung bietet einen objektiven Vergleich der erwarteten und experimentellen 13C-

NMR-Daten zur Strukturüberprüfung von 3-Methoxybutan-1-ol und enthält detaillierte

experimentelle Protokolle.

Struktur und erwartete 13C-NMR-Signale
3-Methoxybutan-1-ol ist ein primärer Alkohol und ein Ether mit der folgenden Struktur[1][2][3]:

C1: Ein primärer Alkohol-Kohlenstoff (-CH2OH).

C2: Ein Methylen-Kohlenstoff (-CH2-).

C3: Ein Methin-Kohlenstoff, der an die Methoxygruppe gebunden ist (-CH-OCH3).

C4: Ein Methyl-Kohlenstoff (-CH3).

OCH3: Der Kohlenstoff der Methoxygruppe.

Aufgrund der unterschiedlichen chemischen Umgebungen wird erwartet, dass das 13C-NMR-

Spektrum von 3-Methoxybutan-1-ol fünf verschiedene Signale aufweist.
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Vergleich der chemischen Verschiebungen
Die folgende Tabelle fasst die erwarteten Bereiche der chemischen Verschiebungen für jeden

Kohlenstoff im 3-Methoxybutan-1-ol im Vergleich zu den verfügbaren experimentellen Daten

zusammen.

Kohlenstoffatom
Chemische
Umgebung

Erwarteter Bereich
der chemischen
Verschiebung
(ppm)

Experimentelle
chemische
Verschiebung
(ppm)

C1
Primärer Alkohol (-

CH2OH)
50 - 65[4] 60.8

C2 Alkyl (-CH2-) 16 - 25[4] 41.9

C3 Ether (-CH-O-) 60 - 80[5] 74.2

C4 Alkyl (-CH3) 10 - 15[4] 19.9

-OCH3 Methoxy (-OCH3) 46 - 69[6] 56.2

Quellen für experimentelle Daten: ChemicalBook[7]

Die experimentellen Daten stimmen gut mit den erwarteten chemischen Verschiebungen für

die jeweiligen funktionellen Gruppen überein, was die Struktur von 3-Methoxybutan-1-ol
bestätigt.

Experimentelles Protokoll
Hier ist ein detailliertes Protokoll zur Aufnahme eines 13C-NMR-Spektrums zur

Strukturüberprüfung.

1. Probenvorbereitung:

Lösen Sie etwa 10-50 mg 3-Methoxybutan-1-ol in ca. 0,6-0,7 mL eines deuterierten

Lösungsmittels (z. B. Chloroform-d, CDCl3) in einem NMR-Röhrchen.
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Fügen Sie eine kleine Menge Tetramethylsilan (TMS) als internen Standard hinzu (0 ppm

Referenz).

2. NMR-Spektrometer-Setup:

Verwenden Sie ein NMR-Spektrometer mit einer geeigneten Frequenz für die 13C-

Kernresonanz (z. B. 100 MHz oder 125 MHz).

Stellen Sie die Probentemperatur ein (normalerweise 298 K).

Führen Sie ein "Locking" auf das Deuteriumsignal des Lösungsmittels durch, um die

Feldstabilität zu gewährleisten.

Führen Sie ein "Shimming" durch, um die Homogenität des Magnetfeldes zu optimieren und

scharfe Peaks zu erhalten.

3. Datenerfassung:

Verwenden Sie eine Standard-Pulssequenz für die 13C-NMR-Spektroskopie mit

Protonenentkopplung (z. B. zgpg30).

Stellen Sie die folgenden Parameter ein:

Spektralbreite (Spectral Width): ca. 240 ppm (um alle erwarteten Signale zu erfassen).

Anzahl der Scans (Number of Scans): 128 bis 1024 oder mehr, um ein gutes Signal-

Rausch-Verhältnis zu erzielen, da der 13C-Kern eine geringe natürliche Häufigkeit

aufweist.

Relaxationsverzögerung (Relaxation Delay, d1): 2 Sekunden, um eine angemessene

Relaxation der Kerne zwischen den Pulsen zu ermöglichen.

Erfassungzeit (Acquisition Time): ca. 1-2 Sekunden.

4. Datenverarbeitung:

Wenden Sie eine Fourier-Transformation auf die Rohdaten (FID) an.
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Führen Sie eine Phasenkorrektur durch, um ein Absorptionsspektrum zu erhalten.

Führen Sie eine Basislinienkorrektur durch, um ein flaches Spektrum zu gewährleisten.

Kalibrieren Sie das Spektrum, indem Sie den TMS-Peak auf 0,0 ppm setzen.

Identifizieren und beschriften Sie die chemischen Verschiebungen der Peaks.

Visualisierung des Arbeitsablaufs
Der folgende logische Arbeitsablauf beschreibt den Prozess der Strukturüberprüfung von 3-
Methoxybutan-1-ol mittels 13C-NMR.
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Datenverarbeitung & Interpretation

3-Methoxybutan-1-ol Probe

Probe im NMR-Röhrchen

Deuteriertes Lösungsmittel (z.B. CDCl3)

13C-NMR-Spektrometer

Analyse

Rohdaten (FID)

Verarbeitetes 13C-NMR-Spektrum

Fourier-Transformation
Phasen-/Basislinienkorrektur

Peak-Zuweisung & Vergleich
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Click to download full resolution via product page

Abbildung 1: Arbeitsablauf zur Strukturüberprüfung mittels 13C-NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-Methoxybutan-1-ol – Wikipedia [de.wikipedia.org]

2. 3-Methoxy-1-butanol | C5H12O2 | CID 17291 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. 3-Methoxy-1-butanol | 2517-43-3 [chemicalbook.com]

4. chem.libretexts.org [chem.libretexts.org]

5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

6. acdlabs.com [acdlabs.com]

7. 3-Methoxy-1-butanol(2517-43-3) 13C NMR spectrum [chemicalbook.com]

To cite this document: BenchChem. [Verifying the structure of 3-Methoxybutan-1-ol with 13C
NMR]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165606#verifying-the-structure-of-3-methoxybutan-1-
ol-with-13c-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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